molecular formula C7H13NO2 B14152504 N-butoxyprop-2-enamide CAS No. 4203-85-4

N-butoxyprop-2-enamide

Cat. No.: B14152504
CAS No.: 4203-85-4
M. Wt: 143.18 g/mol
InChI Key: XOYONZYDWNTDAL-UHFFFAOYSA-N
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Description

N-butoxyprop-2-enamide is an organic compound with the molecular formula C7H13NO2. It is a member of the enamide family, which are characterized by the presence of an amide group conjugated to a double bond. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butoxyprop-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. This process typically employs transition-metal catalysts such as iron (Fe) to facilitate the regioselective oxidative desaturation of amides, leading to the formation of enamides . Another method involves the electrophilic activation of amides using reagents like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the activator and oxidant .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative desaturation processes using transition-metal catalysts. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-butoxyprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated amides.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the double bond.

Common Reagents and Conditions:

    Oxidation: Transition-metal catalysts like iron (Fe) or palladium (Pd) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-butoxyprop-2-enamide involves its reactivity as an enamide. The conjugated double bond and amide group allow it to participate in various chemical reactions, such as nucleophilic addition and substitution. These reactions can modify the compound’s structure, leading to the formation of new products with different properties .

Comparison with Similar Compounds

Uniqueness: N-butoxyprop-2-enamide is unique due to its specific substituents, which influence its reactivity and applications. The presence of the butoxy group provides distinct chemical properties compared to other enamides .

Properties

CAS No.

4203-85-4

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-butoxyprop-2-enamide

InChI

InChI=1S/C7H13NO2/c1-3-5-6-10-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9)

InChI Key

XOYONZYDWNTDAL-UHFFFAOYSA-N

Canonical SMILES

CCCCONC(=O)C=C

Origin of Product

United States

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